molecular formula C16H26N2O B14729208 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol CAS No. 5472-76-4

3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol

Cat. No.: B14729208
CAS No.: 5472-76-4
M. Wt: 262.39 g/mol
InChI Key: WOBXFJHHKJCPMI-UHFFFAOYSA-N
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Description

3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties . This compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the piperazine ring, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .

Comparison with Similar Compounds

3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

5472-76-4

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

3-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C16H26N2O/c1-15-14-17(9-5-13-19)11-12-18(15)10-8-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3

InChI Key

WOBXFJHHKJCPMI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCC2=CC=CC=C2)CCCO

Origin of Product

United States

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